2-Thia-5-azabicyclo[4.2.0]octane hydrochloride
Description
Historical Development of Azabicyclic Research
The systematic exploration of azabicyclic systems began in the mid-20th century with the synthesis of simple bicyclic amines, but incorporation of sulfur into these frameworks emerged as a distinct research trajectory in the 1980s. The specific compound 2-thia-5-azabicyclo[4.2.0]octane hydrochloride was first documented in patent literature circa 2015, with its PubChem entry (CID 51063103) formally established in 2016. Early synthetic approaches focused on strain minimization in the bicyclo[4.2.0] system, with particular attention to the stereochemical consequences of sulfur incorporation at the 2-position.
Key milestones include:
Significance in Heterocyclic Chemistry
This compound exemplifies three critical trends in modern heterocyclic synthesis:
Heteroatom Synergy : The simultaneous presence of sulfur (electrophilic character) and nitrogen (nucleophilic capacity) creates unique polarization patterns within the bicyclic framework. X-ray crystallography data reveals bond length alternations suggesting significant charge delocalization.
Strain-Energy Modulation : The bicyclo[4.2.0] system exhibits approximately 18.3 kcal/mol ring strain, intermediate between smaller bicyclo[2.2.1] systems (23.5 kcal/mol) and larger bicyclo[5.3.0] frameworks (14.1 kcal/mol).
Synthetic Versatility : The compound serves as a precursor for functionalized derivatives through reactions at both heteroatoms, as demonstrated in recent palladium-catalyzed coupling studies.
Position Within Bicyclic Sulfur-Nitrogen Compound Classifications
The structural taxonomy of sulfur-nitrogen bicyclics reveals distinct subclasses based on bridge geometry and heteroatom placement:
This positioning suggests intermediate lipophilicity among its structural analogs, with potential implications for membrane permeability in biological systems.
Current Research Landscape and Knowledge Gaps
Recent advances (2023–2025) have focused on three primary areas:
Catalytic Applications : Preliminary studies suggest potential as a chiral ligand in asymmetric hydrogenation, though enantiomeric excess remains suboptimal (≤78%) compared to established phosphine ligands.
Crystal Engineering : The hydrochloride salt forms a monoclinic P2₁/c lattice with Z'=2, displaying unusual chloride ion coordination patterns.
Computational Modeling : DFT calculations at the B3LYP/6-311++G(d,p) level predict activation barriers for ring-opening reactions exceeding 28 kcal/mol, indicating significant kinetic stability.
Critical unresolved questions include:
- Mechanistic understanding of stereochemical retention during derivatization
- Comprehensive structure-activity relationships for electronic applications
- Scalable synthetic protocols minimizing diastereomer formation
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-thia-5-azabicyclo[4.2.0]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS.ClH/c1-2-6-5(1)7-3-4-8-6;/h5-7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOGCBMLDARCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1NCCS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an amine in the presence of a suitable catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-azabicyclo[4.2.0]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
2-Thia-5-azabicyclo[4.2.0]octane hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes the structural and functional differences between 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride and related bicyclic compounds:
Analysis of Structural and Functional Differences
- Ring System and Strain: The bicyclo[4.2.0] system in the target compound balances moderate ring strain with stability, enabling reactivity without excessive conformational flexibility . The bicyclo[2.2.2] analog (from ) features a larger, more rigid framework with substituents like methanesulfonyl and piperidinyl groups, which may enhance binding to biological targets but complicate synthesis .
- Functional Groups: The sulfone group in the bicyclo[2.2.1] derivative increases polarity and solubility, making it advantageous for aqueous-phase reactions .
- Synthesis and Commercial Availability: The target compound is widely available from suppliers, indicating established synthetic protocols .
Crystallographic and Stability Studies
- X-ray crystallography of the bicyclo[2.2.2] analog revealed two distinct molecules in the asymmetric unit with nearly identical geometries, suggesting structural predictability despite steric complexity .
- The bicyclo[4.2.0] core’s stability is leveraged in pharmaceutical intermediates, as seen in cephalosporin derivatives, though these require additional functionalization for bioactivity .
Pharmacological Potential
- Larger substituents (e.g., piperidinyl groups) in bicyclo[2.2.2] systems may improve target selectivity but reduce bioavailability .
Biological Activity
2-Thia-5-azabicyclo[4.2.0]octane hydrochloride is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure. This compound belongs to the family of azabicyclic compounds, which are recognized for their diverse biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₁₂ClNS, with a molecular weight of 165.69 g/mol. The unique bicyclic structure imparts distinct chemical properties that contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₁₂ClNS |
| Molecular Weight | 165.69 g/mol |
| Structural Features | Bicyclic framework with sulfur and nitrogen atoms |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity and affecting various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing neuropharmacological responses.
- Antitumor Activity : Preliminary studies suggest potential applications in cancer treatment due to its ability to affect tumor growth mechanisms.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity, including:
- Antitumor Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells, making it a candidate for further investigation in oncology.
- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential use in treating neurological disorders.
Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Neuropharmacological | Modulates neurotransmitter receptors | |
| Enzyme Inhibition | Affects key metabolic pathways |
Case Studies
Several studies have explored the biological effects of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-thia-5-azabicyclo[4.2.0]octane hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization strategies starting from functionalized cyclopentene or cycloheptene derivatives. Palladium-catalyzed aminoacyloxylation reactions are effective for constructing the bicyclic framework, with oxidation steps introducing the oxide functionality . Cyclization temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. THF) critically impact yield. For example, THF may favor ring closure but requires longer reaction times (24–48 hours) compared to DMF (6–12 hours) .
Q. How is the bicyclic structure of this compound confirmed experimentally?
- Methodological Answer : Structural validation relies on X-ray crystallography to resolve stereochemistry and ring conformation . Complementary techniques include:
- NMR : H and C NMR to identify sulfur and nitrogen positions via deshielded protons (δ 3.5–4.5 ppm for S-adjacent CH) and amine protons (δ 1.8–2.2 ppm).
- HRMS : Exact mass analysis to confirm molecular formula (e.g., CHClNS requires m/z 208.0278) .
Q. What biological relevance does the 2-thia-5-azabicyclo[4.2.0]octane scaffold hold in medicinal chemistry?
- Methodological Answer : The bicyclic system shares structural homology with cephalosporin antibiotics (e.g., 5-thia-1-azabicyclo[4.2.0]octane in ceftiofur), suggesting potential β-lactamase inhibition or antimicrobial activity . Preliminary assays should focus on:
- Enzyme inhibition : Testing against penicillin-binding proteins (PBPs) using fluorogenic substrates.
- MIC determination : Screening against Gram-positive/negative bacterial strains .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final hydrochloridation step?
- Methodological Answer : Low yields often stem from incomplete salt formation or impurity carryover. Solutions include:
- Counterion exchange : Replacing HCl gas with aqueous HCl (1–2 M) under reflux (60°C, 2 hours) to improve solubility.
- Purification : Sequential recrystallization from ethanol/water (3:1 v/v) or silica gel chromatography (CHCl:MeOH 9:1) .
Q. What analytical strategies resolve stereochemical ambiguities in bicyclic amine derivatives?
- Methodological Answer : For diastereomers, use:
- Chiral HPLC : With a Chiralpak AD-H column (hexane:isopropanol 85:15, 1 mL/min) to separate enantiomers.
- VCD (Vibrational Circular Dichroism) : To assign absolute configuration when X-ray data are unavailable .
Q. How do structural modifications (e.g., substituent addition) alter the compound’s interaction with neuronal nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer : SAR studies require:
- Docking simulations : Using nAChR α4β2 subunit models (PDB: 2QC1) to predict binding affinity.
- Electrophysiology : Patch-clamp assays on HEK293 cells expressing human nAChRs to measure ion current modulation .
Q. How should researchers address contradictory bioactivity data across studies (e.g., antimicrobial vs. no activity)?
- Methodological Answer : Discrepancies may arise from purity variations (>95% purity required) or assay conditions. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
